
3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole is a heterocyclic organic compound featuring a five-membered ring containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole typically involves the bromination of 4-methyl-1,2,5-oxadiazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives of the oxadiazole.
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Methyl-substituted oxadiazole derivatives.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the design of molecular probes for studying biological processes.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
- 3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole
- 4-Methyl-1,2,5-oxadiazole
Uniqueness
3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological interactions.
Actividad Biológica
3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. The oxadiazole ring structure is known for its potential in medicinal chemistry, particularly for developing new therapeutic agents. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various studies and case analyses.
Chemical Structure and Properties
The compound features a five-membered oxadiazole ring with a bromomethyl group at the 3-position and a methyl group at the 4-position. Its molecular formula is C5H6BrN3O, with a molecular weight of approximately 191.02 g/mol. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.
Biological Activity Overview
Research indicates that compounds containing oxadiazole rings exhibit significant biological activities, including:
- Antimicrobial Activity : Several studies have reported that derivatives of 1,2,5-oxadiazoles show potent antibacterial effects against strains such as methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study found that derivatives of this compound exhibited minimum inhibitory concentration (MIC) values as low as 2 µM against MRSA .
- Antitumor Properties : The anticancer potential of oxadiazole derivatives has been explored extensively. Some studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Studies
A study focused on the synthesis of novel oxadiazole derivatives revealed their effectiveness against two strains of S. aureus (ATCC 29213 and MRSA ATCC 43300). The results indicated strong antimicrobial activity with an MIC of 4 µM for one derivative. Time-kill assays demonstrated a significant reduction in bacterial counts after treatment .
Compound | MIC (µM) | MBC (µM) |
---|---|---|
Compound 12 | 2 | 4 |
Compound 3 | 4 | 8 |
The synergistic effects of these compounds with existing antibiotics, such as oxacillin, were also studied. The combination showed enhanced antibacterial activity compared to individual treatments, suggesting potential for clinical applications .
Anticancer Activity
Research into the anticancer properties of oxadiazoles has shown that some derivatives can inhibit various cancer cell lines effectively. For example, a derivative was reported to inhibit cell growth in breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .
The mechanisms by which this compound exerts its biological effects are still under investigation but may include:
- Interference with Cellular Processes : The compound may disrupt cellular signaling pathways crucial for bacterial survival or cancer cell proliferation.
- Gene Expression Modulation : Certain studies have indicated that these compounds can modulate the expression of genes associated with antibiotic resistance in bacteria .
Propiedades
IUPAC Name |
3-(bromomethyl)-4-methyl-1,2,5-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-3-4(2-5)7-8-6-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEQPQKCOOUUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90507-32-7 |
Source
|
Record name | 3-(bromomethyl)-4-methyl-1,2,5-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.